molecular formula C21H17N3 B2769450 8-[(E)-2-[1-(naphthalen-1-yl)ethylidene]hydrazin-1-yl]quinoline CAS No. 478258-21-8

8-[(E)-2-[1-(naphthalen-1-yl)ethylidene]hydrazin-1-yl]quinoline

Cat. No.: B2769450
CAS No.: 478258-21-8
M. Wt: 311.388
InChI Key: KMNCEWOELWISRT-HZHRSRAPSA-N
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Description

8-[(E)-2-[1-(Naphthalen-1-yl)ethylidene]hydrazin-1-yl]quinoline (CAS: 478258-21-8) is a Schiff base derivative featuring a quinoline backbone linked to a naphthalene moiety via a hydrazinylidene bridge. Its molecular formula is C21H17N3, with a molar mass of 311.38 g/mol . This compound is synthesized through condensation reactions between 8-hydrazinylquinoline and 1-(naphthalen-1-yl)ethanone, often under reflux conditions .

Properties

IUPAC Name

N-[(E)-1-naphthalen-1-ylethylideneamino]quinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3/c1-15(18-12-4-8-16-7-2-3-11-19(16)18)23-24-20-13-5-9-17-10-6-14-22-21(17)20/h2-14,24H,1H3/b23-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNCEWOELWISRT-HZHRSRAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC2=C1N=CC=C2)/C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(E)-2-[1-(naphthalen-1-yl)ethylidene]hydrazin-1-yl]quinoline typically involves the condensation reaction between 8-quinolinecarboxaldehyde and 1-(naphthalen-1-yl)ethanone hydrazone. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[(E)-2-[1-(naphthalen-1-yl)ethylidene]hydrazin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine group.

    Substitution: Electrophilic substitution reactions can occur on the quinoline or naphthalene rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinoline or naphthalene derivatives, depending on the substituent introduced.

Scientific Research Applications

Coordination Chemistry

8-[(E)-2-[1-(naphthalen-1-yl)ethylidene]hydrazin-1-yl]quinoline acts as a ligand in coordination chemistry, forming metal complexes that exhibit potential catalytic properties. These complexes are valuable in various chemical reactions, including oxidation and reduction processes.

Biological Activities

Research indicates that this compound exhibits promising biological activities:

Antimicrobial Properties:
Studies have shown that derivatives of quinoline compounds, including this compound, possess significant antimicrobial effects. For instance, in vitro analyses have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some derivatives showing superior activity compared to standard antibiotics like ciprofloxacin .

Anticancer Potential:
The compound has been explored for its anticancer properties. Quinoline derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, certain studies have highlighted the role of hydrazone derivatives in targeting specific cancer pathways .

Medicinal Chemistry

In medicinal chemistry, the compound is being investigated for its therapeutic potential against diseases such as cancer and bacterial infections. Its structure allows for modifications that can enhance efficacy and selectivity towards biological targets.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Ajani et al. synthesized a series of hydrazide-hydrazone derivatives based on quinoline structures. The results indicated that certain derivatives exhibited MIC values significantly lower than those of established antibiotics against Gram-positive and Gram-negative bacteria, showcasing their potential as novel antimicrobial agents .

Case Study 2: Anticancer Mechanisms
In another investigation into the anticancer properties of quinoline derivatives, researchers found that modifications to the hydrazone linkage could enhance apoptosis in cancer cell lines. The study emphasized the need for further exploration into structure–activity relationships to optimize therapeutic outcomes .

Mechanism of Action

The mechanism of action of 8-[(E)-2-[1-(naphthalen-1-yl)ethylidene]hydrazin-1-yl]quinoline involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death in cancer cells. Additionally, it can inhibit the activity of certain enzymes, contributing to its antimicrobial properties. The exact pathways and molecular targets are still under investigation, but these interactions highlight its potential as a therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Bioactivity :

  • The naphthalen-1-yl group in the target compound provides extended aromaticity, enhancing π-stacking interactions critical for DNA intercalation or enzyme inhibition . In contrast, the 4-methoxyphenyl analog exhibits polymorphism, with the orthorhombic form being more stable due to optimized hydrogen-bonding networks .
  • Chloro-substituted analogs (e.g., 7-chloro derivatives) demonstrate reduced toxicity in C. elegans, suggesting halogenation may mitigate off-target effects .

Synthesis and Stability :

  • Ultrasound-assisted synthesis (e.g., ) achieves higher yields (78–89%) compared to traditional reflux methods, likely due to accelerated reaction kinetics .
  • Hydrochloride salts (e.g., ) improve stability but require stringent storage conditions (dry, inert atmosphere) to prevent hydrolysis .

Pharmacological Potential: Hydrazone derivatives with electron-withdrawing groups (e.g., CF3, nitro) show enhanced electrophilicity, making them candidates for prodrug activation . The 2-pyridinyl analog’s solubility in polar solvents suggests utility in aqueous formulations, though its lower molar mass may reduce binding affinity compared to bulkier analogs .

Biological Activity

8-[(E)-2-[1-(naphthalen-1-yl)ethylidene]hydrazin-1-yl]quinoline is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H17N3 and a molecular weight of 329.38 g/mol. Its structure features a quinoline ring system linked to a naphthalene moiety through a hydrazone bond, which is significant for its biological interactions.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC21H17N3
Molecular Weight329.38 g/mol
CAS Number478258-21-8
IUPAC NameN-[(E)-1-naphthalen-1-ylethylideneamino]quinolin-8-amine

Synthesis

The synthesis typically involves a condensation reaction between 8-quinolinecarboxaldehyde and 1-(naphthalen-1-yl)ethanone hydrazone, often using acetic acid as a catalyst under reflux conditions. The product is then purified through filtration and recrystallization.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections . The mechanism may involve interaction with bacterial DNA or inhibition of essential enzymes.

Anticancer Properties

The compound has also been evaluated for anticancer activity. A study highlighted its ability to inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A498 (renal cancer). The proposed mechanism involves the induction of apoptosis and cell cycle arrest, possibly through the inhibition of sirtuins, which are proteins involved in cellular regulation .

Case Studies

A notable study examined the efficacy of several quinoline derivatives, including this compound, against cancer cell lines. The results demonstrated that this compound showed a higher cytotoxic effect compared to traditional chemotherapeutics like doxorubicin, indicating its potential as a novel anticancer agent .

The biological activity of this compound is largely attributed to its ability to form stable complexes with metal ions, which can enhance its reactivity and interaction with biological macromolecules. This property is particularly significant in coordination chemistry where it may act as a ligand.

Table 2: Comparison of Biological Activities with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
8-HydroxyquinolineHighModerate
Quinoline derivatives (various substitutions)VariableVariable

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-[(E)-2-[1-(naphthalen-1-yl)ethylidene]hydrazin-1-yl]quinoline, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 8-hydrazinoquinoline and naphthalene-derived ketones. For example, hydrazine hydrate is refluxed with 8-hydroxyquinoline to yield 8-hydrazinoquinoline, which is then reacted with 1-acetylnaphthalene under acidic conditions. Reaction progress is monitored by TLC, and intermediates are purified via recrystallization (e.g., using toluene or methanol). Structural confirmation employs FT-IR (C=N stretch at ~1600 cm⁻¹), NMR (imine proton at δ 8.2–8.5 ppm), and elemental analysis .

Q. How is X-ray crystallography employed to resolve structural ambiguities in this quinoline hydrazone derivative?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming the (E)-configuration of the hydrazone moiety and intramolecular hydrogen bonding (e.g., N–H⋯O/N interactions). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXL refines structures with anisotropic displacement parameters for non-H atoms. Hydrogen bonds are analyzed using ORTEP-3, with bond lengths and angles compared to related quinoline hydrazones (e.g., C=N bond lengths ~1.28 Å) .

Q. What spectroscopic techniques are essential for distinguishing tautomeric forms of this compound?

  • Methodological Answer : UV-Vis spectroscopy identifies tautomeric equilibria (e.g., enol-imine vs. keto-amine forms) via shifts in λ_max (e.g., ~350 nm for enol-imine). NMR spectroscopy in DMSO-d₆ reveals proton exchange dynamics, while solid-state IR detects hydrogen-bonding patterns. For crystallized samples, SCXRD definitively assigns tautomeric states .

Advanced Research Questions

Q. How do solvent polarity and hydrogen-bonding propensity influence polymorphic crystallization of this compound?

  • Methodological Answer : Polymorph screening involves recrystallization from solvents with varying H-bond donor/acceptor capacities (e.g., THF vs. methanol). Monoclinic (less stable) and orthorhombic (more stable) forms are characterized by DSC (melting point differences >5°C) and PXRD (distinct 2θ peaks at 10°–30°). Computational modeling (Hirshfeld surface analysis) quantifies intermolecular interactions driving polymorphism .

Q. What computational strategies predict the bioactivity of this compound against Mycobacterium tuberculosis?

  • Methodological Answer : Molecular docking (AutoDock Vina) evaluates binding affinity to mycobacterial targets (e.g., InhA enzyme). QSAR models incorporate descriptors like logP, topological polar surface area, and H-bond donor count. Bioactivity is validated via microplate Alamar Blue assays (MIC values <10 μg/mL indicate potency). Synergy with standard drugs (e.g., isoniazid) is assessed using checkerboard assays .

Q. How does substituent variation on the naphthalene moiety affect fluorescence properties in metal complexes?

  • Methodological Answer : Electron-withdrawing groups (e.g., –CF₃) enhance fluorescence quantum yield by stabilizing excited states. Fluorescence spectra (λ_em ~450–500 nm) are recorded in DMSO, and metal chelation (e.g., with Zn²⁺ or Al³⁺) is studied via Job’s plot. Crystal field splitting parameters from UV-Vis and emission lifetimes (time-correlated single-photon counting) correlate with substituent effects .

Data Contradictions and Resolution

Q. Discrepancies in reported antimicrobial activity: How to reconcile conflicting MIC values across studies?

  • Resolution : Variations arise from differences in bacterial strains (e.g., ATCC vs. clinical isolates) and assay conditions (e.g., broth microdilution vs. agar diffusion). Meta-analysis using standardized protocols (CLSI guidelines) and minimum bactericidal concentration (MBC) ratios clarifies whether effects are bacteriostatic or bactericidal .

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